(+)-MDL 105725 -

(+)-MDL 105725

Catalog Number: EVT-1180404
CAS Number:
Molecular Formula: C21H26FNO3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol" is a molecule of significant interest in the field of medicinal chemistry, particularly in the context of developing therapeutic agents for cocaine abuse. Research has focused on the synthesis and biological characterization of various analogues with the aim of finding potent and selective ligands for the dopamine transporter (DAT), which is a key target in the treatment of cocaine addiction. The papers provided delve into the synthesis, stereochemistry, and biological activity of these compounds, offering insights into their potential applications in treating neurological disorders.

Applications in Various Fields

Cocaine Abuse Therapeutics

The most direct application of these compounds is in the development of therapeutic agents for cocaine abuse. Compounds such as those described in the papers have been evaluated for their ability to decrease cocaine-maintained behavior in preclinical models. Notably, intramuscular injections of certain analogues have been shown to eliminate cocaine-maintained behavior for extended periods, indicating their potential as long-acting treatments for cocaine addiction1.

Neurological Disorders

Beyond cocaine abuse, these molecules have potential applications in treating a range of neurological disorders. Due to their activity toward monoamine transporters, they may be useful in addressing conditions such as depression and attention deficit hyperactivity disorder (ADHD), where dysregulation of monoamine neurotransmitters is implicated2. The varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, depending on the stereochemistry of the compounds, suggest that they could be tailored to target specific neurotransmitter systems.

Drug Development

The research into these compounds contributes to the broader field of drug development, particularly in the realm of addiction and neurological disorders. The synthesis of optically pure enantiomers and the exploration of their pharmacological profiles provide a foundation for the design of more effective and selective therapeutic agents. The findings from these studies could inform the development of novel medications with improved efficacy and reduced side effects34.

Source

MDL 105725 was originally developed by the pharmaceutical company Merck & Co. as part of a series of compounds aimed at modulating serotonin receptor activity. The compound is synthesized through various chemical processes that ensure high purity and efficacy for research purposes.

Classification

(+)-MDL 105725 is classified as a serotonin receptor antagonist, specifically targeting the 5-HT_2A subtype. Its classification places it within the broader category of psychoactive substances, which are compounds that affect mood, perception, or behavior through their action on neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of (+)-MDL 105725 can be achieved through several methods, predominantly involving multi-step organic reactions. A notable synthesis route involves the use of specific precursors that undergo functional group transformations to yield the final product.

Technical Details:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through reactions such as alkylation or acylation.
  2. Reagents: Common reagents include bases like sodium hydride or potassium carbonate, solvents such as dimethyl sulfoxide (DMSO), and coupling agents to facilitate the formation of desired bonds.
  3. Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the isolation of (+)-MDL 105725 from by-products.
Molecular Structure Analysis

Structure

The molecular formula for (+)-MDL 105725 is C_19H_22N_2O_2S. The structure features a phenolic moiety, a sulfonamide group, and an ethyl side chain, contributing to its receptor-binding properties.

Data:

  • Molecular Weight: 342.45 g/mol
  • Functional Groups: Hydroxyl (-OH), amine (-NH), sulfonamide (-SO_2NH_2)
Chemical Reactions Analysis

Reactions

(+)-MDL 105725 participates in various chemical reactions that are critical for its synthesis and modification.

Technical Details:

  1. Alkylation Reactions: These are essential for introducing alkyl groups into the aromatic system, enhancing binding affinity to serotonin receptors.
  2. Hydrolysis: Under certain conditions, hydrolysis can occur, affecting the stability and bioavailability of the compound.
  3. Oxidation-Reduction Reactions: These reactions can modify functional groups within the molecule, potentially altering its pharmacological profile.
Mechanism of Action

Process

The mechanism of action for (+)-MDL 105725 involves its competitive antagonism at the serotonin 5-HT_2A receptor sites in the brain. By binding to these receptors, it prevents serotonin from exerting its effects, thereby modulating neurotransmission.

Data:

  • Binding Affinity (Ki): Studies indicate a low nanomolar range Ki value, demonstrating strong binding affinity to the target receptor.
  • Functional Outcomes: Antagonism at these receptors has been linked to reduced anxiety-like behaviors and altered perception in animal models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Values: Relevant pKa values indicate the ionization states under physiological pH, influencing its pharmacokinetics.
Applications

Scientific Uses

(+)-MDL 105725 is primarily utilized in scientific research focused on:

  1. Neuroscience Studies: Investigating serotonin's role in mood regulation and psychotropic effects.
  2. Pharmacological Research: Evaluating potential therapeutic interventions for psychiatric disorders such as schizophrenia and depression.
  3. Radiolabeling Studies: Serving as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging studies to visualize serotonin receptor activity in vivo.
Chemical Identity and Structural Characterization of (+)-MDL 105725

Molecular Composition and Stereochemical Configuration

(+)-MDL 105725, chemically designated as (S)-3-1-[2-(4-fluorophenyl)ethyl]piperidin-4-ylmethyl]-2-methoxyphenol, possesses the molecular formula C₂₁H₂₆FNO₃ and a molecular weight of 359.43 g/mol [1] [3] [7]. This compound is characterized as the de-O-methylated active metabolite of the selective serotonin 5-hydroxytryptamine-2A (5-HT₂A) receptor antagonist MDL 100,907 [1] [3] [7]. The stereochemical designation "(+)" corresponds specifically to the (S)-enantiomer at the chiral hydroxymethyl carbon adjacent to the piperidine ring, a critical feature governing its biological activity and receptor interaction [3]. This absolute configuration is unambiguously defined in the International Union of Pure and Applied Chemistry (IUPAC) name and confirmed via stereospecific synthesis and analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy [3] [6]. The presence of the 4-fluorophenethyl moiety attached to the piperidine nitrogen and the ortho-methoxy, meta-hydroxy substitution pattern on the pendant phenyl ring are essential structural elements contributing to its affinity for the 5-HT₂A receptor [1] [7].

  • Table 1: Fundamental Chemical Descriptors of (+)-MDL 105725
    PropertyValueSource/Reference
    Systematic IUPAC Name(S)-3-1-[2-(4-fluorophenyl)ethyl]piperidin-4-ylmethyl]-2-methoxyphenol [3]
    Molecular FormulaC₂₁H₂₆FNO₃ [1] [3]
    Molecular Weight359.43 g/mol [1] [3]
    CAS Registry Number311348-81-9 [3] [6]
    Enantiomeric Form(S)-(+) [3]
    Category5-HT₂A Receptor Antagonist (Metabolite) [1] [3]

Crystallographic Analysis and Three-Dimensional Conformation

While explicit single-crystal X-ray diffraction (XRD) data for (+)-MDL 105725 is not detailed within the provided sources, its three-dimensional conformation can be inferred through computational chemistry and comparative structural analysis. The molecule features several key structural elements influencing its bioactive conformation:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, a common low-energy state for six-membered saturated heterocycles. The bulky hydroxymethyl and phenethyl substituents will preferentially occupy equatorial positions to minimize steric strain [3].
  • Chiral Center Geometry: The stereogenic carbon bearing the hydroxyl group (C-OH) possesses an (S)-configuration. This specific spatial arrangement is crucial for optimal docking within the orthosteric binding site of the 5-HT₂A receptor, influencing hydrogen bonding and hydrophobic interactions [3] [6].
  • Hydrogen Bonding Capacity: The molecule presents multiple hydrogen bond donors (the phenolic -OH and the aliphatic -OH) and acceptors (phenolic oxygen, methoxy oxygen, piperidine nitrogen, and fluorine atom). The phenolic -OH and the aliphatic -OH are particularly significant for potential interactions with serine (e.g., Ser159, Ser239) or histidine residues within the 5-HT₂A receptor binding pocket [3].
  • Spatial Orientation of Aromatic Rings: The 4-fluorophenyl ring and the 2-methoxy-3-hydroxyphenyl ring are tethered via the piperidine ring and the chiral hydroxymethylene spacer. The relative spatial orientation (dihedral angle) between these two aromatic systems is a key determinant of receptor affinity and selectivity, likely adopting a specific angle that complements the receptor topology [1] [7].

Predicted physicochemical properties further support the compound's behavior:

  • Boiling Point: 522.1 ± 50.0 °C (Predicted) [3]
  • Acid Dissociation Constant (pKa): 9.78 ± 0.10 (Predicted, likely corresponding to the piperidinium nitrogen protonation) [3]. This high pKa indicates the piperidine nitrogen is predominantly protonated (positively charged) at physiological pH (7.4), facilitating ionic interactions with conserved aspartate residues (e.g., Asp155) in the receptor's transmembrane domain 3.

Comparative Structural Analysis with MDL 100,907 and Related Analogues

(+)-MDL 105725 holds a close structural relationship to its parent compound, MDL 100,907, and serves as a precursor for novel positron emission tomography (PET) ligands. Key structural comparisons are outlined below:

  • Relationship to MDL 100,907: (+)-MDL 105725 differs from MDL 100,907 solely by the absence of a methyl group on the phenyl ring oxygen (O-demethylation). MDL 100,907 possesses a 2,3-dimethoxyphenyl moiety, while (+)-MDL 105725 has a 2-methoxy-3-hydroxyphenyl group [1] [3] [6]. This metabolic demethylation converts the methyl ether in MDL 100,907 to a phenol in (+)-MDL 105725. Despite this modification, (+)-MDL 105725 retains significant 5-HT₂A receptor affinity, acting as an active metabolite. However, studies indicate its blood-brain barrier (BBB) permeability is approximately 4-fold lower than MDL 100,907, limiting its relative contribution to central receptor occupancy in vivo after administration of the parent drug [3]. This reduced BBB penetration is likely due to the increased polarity (lower LogP) imparted by the phenolic hydroxyl group.

  • Role as Precursor for PET Ligands: The phenolic hydroxyl group in (+)-MDL 105725 is strategically utilized for radiolabeling. It serves as the key chemical handle for synthesizing fluorine-18 labeled PET tracers designed as improved analogues of [¹¹C]MDL 100,907. The most prominent examples are [¹⁸F]MH.MZ and its enantiomerically pure counterpart (R)-[¹⁸F]MH.MZ:

  • Synthesis: Radiolabeling is achieved by reacting (+)-MDL 105725 (or its (R)-enantiomer precursor) with the synthon 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) under basic conditions. This reaction forms an ether linkage, attaching the ¹⁸F-labeled fluoroethyl group to the phenolic oxygen of (+)-MDL 105725, effectively generating a fluoroethyl analogue of the parent MDL 100,907 structure [1] [7]. This method achieves high radiochemical yields (~90% for the alkylation step, ~40% overall yield) and specific activity (~50 MBq/nmol) [1] [7].
  • Structural Consequence: The resulting tracers, [¹⁸F]MH.MZ (racemic) and (R)-[¹⁸F]MH.MZ (enantiomerically pure), possess a 2-(2-fluoroethoxy)-3-methoxyphenyl group instead of the original 2,3-dimethoxyphenyl of MDL 100,907. The fluoroethoxy chain replaces the methoxy group at the ortho position [1] [2] [7].
  • Affinity Comparison: The structural modifications impact receptor affinity:
  • (+)-MDL 105725: Exhibits lower affinity (Kᵢ = ~9.0 nM in vitro [¹⁸F]MH.MZ synthesis study) compared to MDL 100,907 (Kᵢ ~ 0.1-0.2 nM) [1] [5] [7].
  • [¹⁸F]MH.MZ (Racemic): Shows high affinity and selectivity for 5-HT₂A receptors (Kᵢ = 3.0 - 9.0 nM) [1] [7].
  • (R)-[¹⁸F]MH.MZ: Represents the enantiomerically pure version derived from the (R)-enantiomer of the MDL 105725 precursor. It demonstrates superior affinity (Kᵢ = 0.72 nM) compared to both racemic [¹⁸F]MH.MZ and the other derivative [¹⁸F]DD-1 (Kᵢ = 3.23 nM) investigated in the same study [2]. This highlights the critical role of absolute stereochemistry in 5-HT₂A receptor interaction, mirroring the importance seen in MDL 100,907 itself.
  • P-Glycoprotein Susceptibility: Unlike [¹⁸F]altanserin, another 5-HT₂A PET tracer, [¹⁸F]MH.MZ (derived from (+)-MDL 105725) is sensitive to P-glycoprotein (P-gp) efflux at the blood-brain barrier. Studies in P-gp knockout mice revealed brain concentrations of MH.MZ were about 5-fold higher than in wild-type animals, indicating P-gp significantly limits its brain uptake. This contrasts with MDL 100,907, which demonstrates higher BBB permeability [1] [3] [7].
  • Table 2: Structural and Pharmacological Comparison of MDL 100,907, (+)-MDL 105725, and Key Derivatives
    CompoundCore Structural Feature (vs. MDL 100,907)5-HT₂A Receptor Affinity (Kᵢ, nM)Key Properties/NotesSource
    MDL 100,907Reference Compound (2,3-Dimethoxyphenyl)0.1 - 0.2 (Human, in vivo PET)High BBB penetration; Gold standard selectivity; Slow kinetics for PET [5] [7]
    (+)-MDL 105725O-Demethylated Metabolite (3-Hydroxy-2-methoxyphenyl)~9.0 (Inferred from [¹⁸F]MH.MZ synth.)Active metabolite; ~4x lower BBB penetration than parent; Precursor for PET tracers [1] [3] [7]
    [¹⁸F]MH.MZ (Racemic)2-(2-¹⁸F-Fluoroethoxy)-3-methoxyphenyl3.0 - 9.0PET tracer; Synthesized from (±)-MDL 105725 + [¹⁸F]FETos; Sensitive to P-gp efflux [1] [2] [7]
    (R)-[¹⁸F]MH.MZ2-(2-¹⁸F-Fluoroethoxy)-3-methoxyphenyl (Pure R)0.72PET tracer; Synthesized from (R)-MDL 105725 analogue + [¹⁸F]FETos; Highest affinity derivative [2]
    [¹⁸F]DD-1Structural analogue (Precise structure not detailed)3.23PET tracer; Lower affinity than (R)-[¹⁸F]MH.MZ [2]

Figure 1: Metabolic and Synthetic Relationship to MDL 100,907 and PET Tracers

MDL 100,907 (Parent Drug: 2,3-Dimethoxy)|| Metabolic O-Demethylationv(+)-MDL 105725 (Active Metabolite: 3-Hydroxy-2-methoxy)|| Radiosynthesis (Alkylation with [¹⁸F]FETos)v[¹⁸F]MH.MZ (Racemic PET Tracer: 2-(2-¹⁸F-Fluoroethoxy)-3-methoxy)|| Resolution / Enantioselective Synthesisv(R)-[¹⁸F]MH.MZ (Enantiopure PET Tracer)

Properties

Product Name

(+)-MDL 105725

IUPAC Name

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

Molecular Formula

C21H26FNO3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1

InChI Key

DVDGOKMQDYFKFY-HXUWFJFHSA-N

SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Synonyms

MDL 105,725
MDL 105725

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.